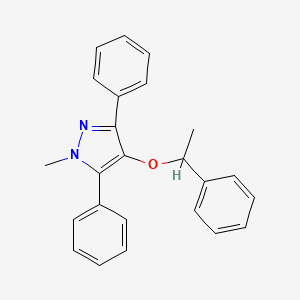
4,4'-Bipyrimidine, 2,2',6,6'-tetrakis(1,1-dimethylethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bipyrimidine, 2,2’,6,6’-tetrakis(1,1-dimethylethoxy)- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two pyrimidine rings connected at the 4 and 4’ positions, with four tert-butoxy groups attached at the 2, 2’, 6, and 6’ positions. The presence of these bulky tert-butoxy groups imparts significant steric hindrance, influencing the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bipyrimidine, 2,2’,6,6’-tetrakis(1,1-dimethylethoxy)- typically involves the coupling of two pyrimidine units followed by the introduction of tert-butoxy groups. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the bipyrimidine core. The tert-butoxy groups can then be introduced through nucleophilic substitution reactions using tert-butyl alcohol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’-Bipyrimidine, 2,2’,6,6’-tetrakis(1,1-dimethylethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced bipyrimidine derivatives.
Substitution: The tert-butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include oxidized bipyrimidine derivatives, reduced bipyrimidine derivatives, and substituted bipyrimidine compounds with various functional groups.
Scientific Research Applications
4,4’-Bipyrimidine, 2,2’,6,6’-tetrakis(1,1-dimethylethoxy)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic and structural properties.
Biology: Investigated for its potential as a molecular probe in biological systems due to its ability to interact with nucleic acids and proteins.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 4,4’-Bipyrimidine, 2,2’,6,6’-tetrakis(1,1-dimethylethoxy)- involves its ability to interact with various molecular targets, including metal ions, nucleic acids, and proteins. The compound’s bulky tert-butoxy groups can influence its binding affinity and selectivity, leading to specific interactions with target molecules. These interactions can modulate biological pathways and processes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyrimidine: Lacks the tert-butoxy groups, resulting in different reactivity and binding properties.
2,2’-Bipyrimidine, 4,4’,6,6’-tetramethyl-: Contains methyl groups instead of tert-butoxy groups, leading to variations in steric hindrance and electronic effects.
2,2’,6,6’-Tetrakis(4-methoxyphenyl)-4,4’-bipyran-1,1’-dium tetrafluoroborate: A structurally related compound with different substituents, affecting its chemical and physical properties.
Uniqueness
4,4’-Bipyrimidine, 2,2’,6,6’-tetrakis(1,1-dimethylethoxy)- is unique due to the presence of four bulky tert-butoxy groups, which significantly influence its reactivity, stability, and binding properties. This makes it a valuable compound for various scientific applications, particularly in the fields of coordination chemistry, materials science, and medicinal chemistry.
Properties
CAS No. |
59549-56-3 |
|---|---|
Molecular Formula |
C24H38N4O4 |
Molecular Weight |
446.6 g/mol |
IUPAC Name |
4-[2,6-bis[(2-methylpropan-2-yl)oxy]pyrimidin-4-yl]-2,6-bis[(2-methylpropan-2-yl)oxy]pyrimidine |
InChI |
InChI=1S/C24H38N4O4/c1-21(2,3)29-17-13-15(25-19(27-17)31-23(7,8)9)16-14-18(30-22(4,5)6)28-20(26-16)32-24(10,11)12/h13-14H,1-12H3 |
InChI Key |
XZBMNSKCXIMMTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC(=NC(=C1)C2=CC(=NC(=N2)OC(C)(C)C)OC(C)(C)C)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




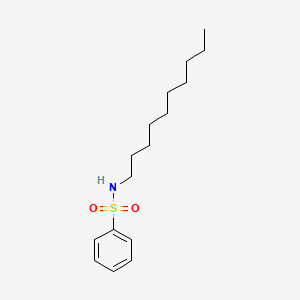
![Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate](/img/structure/B14606500.png)
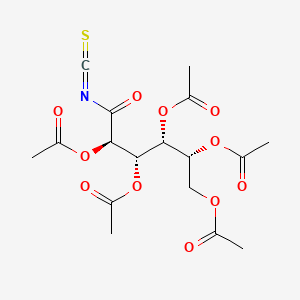
![Triethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14606505.png)
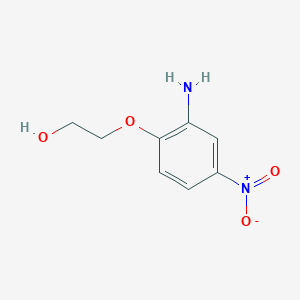

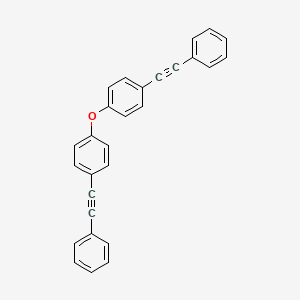
![Benzenamine, 2-[(3-phenyl-2-propynyl)thio]-](/img/structure/B14606544.png)
![2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14606552.png)
![(E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine](/img/structure/B14606554.png)

